molecular formula C22H32N4O3 B286460 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No. B286460
M. Wt: 400.5 g/mol
InChI Key: SCDJWHCTLZJPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MPP and has been studied for its potential therapeutic applications.

Mechanism of Action

MPP acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at D3 receptors in the brain. This results in a decrease in the release of dopamine, which may be beneficial in the treatment of addiction and schizophrenia. Additionally, MPP has been shown to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPP are still being studied. Research has shown that MPP can affect dopamine release in the brain, which may have implications for the treatment of addiction and schizophrenia. Additionally, MPP has been shown to inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means that it can be used to study the role of dopamine in various physiological and pathological processes. Additionally, MPP has been shown to have anti-inflammatory properties, which may be useful in the study of inflammatory diseases. However, one limitation of using MPP in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research involving MPP. One area of research could be the development of more selective dopamine D3 receptor antagonists that have fewer off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP, particularly in the context of neurological and psychiatric disorders. Finally, research could focus on the potential therapeutic applications of MPP in the treatment of inflammatory diseases.

Synthesis Methods

MPP is synthesized through a multi-step process involving the reaction of 2,3-dihydroxybenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2,3-dihydroxyphenyl)acetate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2,3-dihydroxyphenyl)hydrazine. The final step involves the reaction of 2-(2,3-dihydroxyphenyl)hydrazine with 1-(2-methoxyphenyl)piperazine and 3-bromopropylamine to form MPP.

Scientific Research Applications

MPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Research has shown that MPP can act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of addiction and schizophrenia. Additionally, MPP has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

properties

Molecular Formula

C22H32N4O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C22H32N4O3/c1-29-20-9-3-2-7-18(20)24-15-13-23(14-16-24)10-6-11-25-17-21(27)26-12-5-4-8-19(26)22(25)28/h2-3,7,9,19H,4-6,8,10-17H2,1H3

InChI Key

SCDJWHCTLZJPMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Origin of Product

United States

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